molecular formula C7H12N2O3 B2814176 1-acetyl-N-methoxyazetidine-3-carboxamide CAS No. 1428362-36-0

1-acetyl-N-methoxyazetidine-3-carboxamide

Cat. No.: B2814176
CAS No.: 1428362-36-0
M. Wt: 172.184
InChI Key: WTSNAXWFNDGFKS-UHFFFAOYSA-N
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Description

1-Acetyl-N-methoxyazetidine-3-carboxamide is a four-membered azetidine derivative featuring an acetyl group at position 1, a methoxy substituent on the nitrogen, and a carboxamide at position 2. Azetidines are strained heterocycles with unique reactivity due to their ring size, making them valuable in medicinal chemistry and catalysis. The acetyl group enhances electron-withdrawing properties, while the N-methoxy and carboxamide groups may act as directing moieties in metal-catalyzed reactions or stabilize interactions in biological systems.

Properties

IUPAC Name

1-acetyl-N-methoxyazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-5(10)9-3-6(4-9)7(11)8-12-2/h6H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSNAXWFNDGFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N-methoxyazetidine-3-carboxamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, azetidines can be synthesized via the ring-opening polymerization of aziridines . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may include the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

1-Acetyl-N-methoxyazetidine-3-carboxamide undergoes various chemical reactions due to the presence of reactive functional groups. Common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Acetyl-N-methoxyazetidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-N-methoxyazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The ring strain in the azetidine ring allows for unique interactions with biological molecules, potentially leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Ring Strain and Reactivity

  • The four-membered azetidine core in the target compound introduces significant ring strain (~26 kcal/mol), enhancing reactivity in ring-opening or functionalization reactions compared to five- or six-membered analogs. This strain may facilitate applications in dynamic combinatorial chemistry or prodrug design.
  • In contrast, the acyclic N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks ring strain, enabling conformational flexibility for coordinating metals in C–H activation reactions .

Directing Group Efficacy

  • The N-methoxy and carboxamide groups in this compound likely form an N,O-bidentate directing system, analogous to the proven N,O-directing group in the acyclic benzamide derivative .
  • Pyrrolidine derivatives with similar N,O groups exhibit superior directing capability in palladium-catalyzed couplings compared to piperidines, highlighting the impact of ring size on metal coordination.

Q & A

Q. What are the standard synthetic routes for preparing 1-acetyl-N-methoxyazetidine-3-carboxamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of azetidine carboxamide derivatives typically involves multi-step processes. For example, azetidine ring formation can be achieved via cyclization of β-amino alcohols or nucleophilic substitution reactions. Subsequent functionalization, such as acetylation or methoxy group introduction, requires precise control of reaction parameters. Key steps include:
  • Azetidine Core Formation : Use of tert-butyloxycarbonyl (Boc) protection to stabilize intermediates during ring closure .
  • Carboxamide Introduction : Coupling reactions (e.g., carbodiimide-mediated amidation) with methoxyamine derivatives under inert atmospheres .
  • Acetylation : Post-functionalization using acetyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions .
    Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility and reaction kinetics. Characterization via ¹H/¹³C NMR and HPLC-MS ensures purity (>95%) .

Q. How do structural features (e.g., azetidine ring, acetyl group) influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess:
  • Azetidine Ring Strain : The four-membered ring’s inherent strain increases reactivity but may reduce thermal stability. Accelerated degradation studies (e.g., 40–60°C, pH 1–13) quantify hydrolysis rates .
  • Acetyl Group Lability : Acidic conditions (pH <3) promote deacetylation, monitored via LC-MS. Buffered solutions (pH 7.4, 37°C) simulate physiological stability .
  • Methoxyamine Stability : Oxidation susceptibility requires storage under nitrogen or argon .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can predict the biological target interactions of this compound?

  • Methodological Answer : Computational approaches include:
  • Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. The azetidine ring’s conformational flexibility may allow binding to enzymes (e.g., kinases) or GPCRs .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
    Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) correlates in silico predictions with experimental binding affinities .

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental design?

  • Methodological Answer : To address contradictions:
  • Dose-Response Curves : Test across a wide concentration range (nM–mM) in cell-based assays (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) .
  • Selectivity Index (SI) : Calculate SI = IC₅₀ (mammalian cells)/MIC (pathogens). SI >10 suggests therapeutic potential .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects. For example, RNA-seq may reveal apoptosis pathways activated at higher concentrations .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

  • Methodological Answer : Scalability hurdles include:
  • Intermediate Purification : Replace column chromatography with recrystallization or fractional distillation for azetidine intermediates .
  • Exothermic Reactions : Use flow chemistry to control temperature during acetyl group introduction .
  • Regioselectivity : Optimize catalyst loading (e.g., Pd/C for hydrogenation) to minimize byproducts .
    Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Carboxamide Functionalization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Azetidine ring closureBoc₂O, DCM, 0°C → RT, 12h65–7090
MethoxyaminationMethoxyamine·HCl, EDC, DMF, 25°C, 6h50–5585
AcetylationAcetyl chloride, pyridine, DCM, 0°C, 2h80–8595

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionHalf-Life (Days)Degradation ProductsReference
pH 2.0, 37°C3Deacetylated derivative
pH 7.4, 37°C30None detected
60°C, dry N₂60Oxidized methoxyamine

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